molecular formula C7H11NO B12879293 N,4,5-Trimethylfuran-2-amine

N,4,5-Trimethylfuran-2-amine

Cat. No.: B12879293
M. Wt: 125.17 g/mol
InChI Key: DPCFNEISLJWFQA-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) Heterocycles in Synthetic and Medicinal Chemistry Research

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. This structural unit is a cornerstone in synthetic and medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds. utripoli.edu.lyutripoli.edu.ly Furan derivatives have been extensively investigated and are integral to a variety of medications, including those with antibacterial, antiviral, anti-inflammatory, and anticancer properties. utripoli.edu.lyresearchgate.netijabbr.com The versatility of the furan nucleus allows for a wide range of chemical modifications, and even slight changes to the substitution pattern can significantly alter the biological activity of the resulting molecule. utripoli.edu.ly

The reactivity of the furan ring, particularly its susceptibility to electrophilic substitution, makes it a valuable synthon for constructing more complex molecular architectures. ijabbr.com Researchers are continuously exploring sustainable and efficient methods for synthesizing furan derivatives, including the use of green solvents and novel catalysts. numberanalytics.com The conversion of biomass, which is rich in furan precursors, into valuable furan-based chemicals is a significant area of current research, highlighting the ongoing importance of this heterocycle in sustainable chemistry. bohrium.com

Importance of Amine Functionalities in Advanced Organic Synthesis and Chemical Biology

The amine functional group, characterized by a nitrogen atom with a lone pair of electrons, is fundamental to organic chemistry and biology. universalclass.com Amines are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. fiveable.me Their basicity and nucleophilicity are central to their chemical reactivity, enabling them to participate in a wide array of reactions, such as alkylation, acylation, and the formation of imines and enamines. solubilityofthings.comchemicals.co.uk

In the realm of chemical biology, amines are indispensable. They are the defining feature of amino acids, the building blocks of proteins, and are crucial components of neurotransmitters like serotonin (B10506) and dopamine, which regulate critical physiological processes. chemicals.co.ukpurkh.com Furthermore, an estimated 42% of drugs are either synthesized from amines or contain amine functional groups, underscoring their profound importance in medicinal chemistry. chemicals.co.uk The ability to synthesize and modify amines is therefore a critical skill in the development of new therapeutic agents. solubilityofthings.com

Structural Context of N,4,5-Trimethylfuran-2-amine within the Class of Substituted Aminofurans

This compound belongs to the class of substituted furan-2-amines. Its structure is characterized by a central furan ring. An amino group is attached to the second carbon of the furan ring, and this amino group is further substituted with a methyl group, making it a secondary amine. Additionally, the furan ring itself is substituted with methyl groups at the fourth and fifth positions.

The combination of the furan heterocycle and the secondary amine functionality within a single molecule suggests a rich and varied chemical reactivity. The furan ring provides a platform for various organic transformations, while the amine group can act as a nucleophile or a base. The methyl substituents on both the nitrogen and the furan ring will influence the molecule's steric and electronic properties, potentially modulating its reactivity and physical characteristics compared to unsubstituted furan-2-amine.

Overview of Research Trajectories in Related Furan Derivatives and Amines

Current research in furan chemistry is vibrant and multifaceted. A significant trend is the development of sustainable and efficient synthetic methodologies for creating substituted furans. numberanalytics.com This includes the use of green solvents, innovative catalysts, and the conversion of lignocellulosic biomass into furan derivatives. numberanalytics.combohrium.com There is also a strong focus on discovering new applications for furan compounds, particularly in the fields of advanced materials and pharmaceuticals. numberanalytics.com

In the area of amine synthesis, research continues to refine methods for their preparation, such as reductive amination and the Gabriel synthesis, to allow for the creation of a wide range of primary, secondary, and tertiary amines with high selectivity. fiveable.me The study of push-pull dyes, which often incorporate amine donors and furan-based acceptors, is another active area of investigation, with applications in materials science and photonics. researchgate.netmdpi.com The exploration of the pharmacological activities of novel furan derivatives remains a key research driver, with many studies focusing on their potential as antimicrobial, anti-inflammatory, and anticancer agents. wisdomlib.orgijrti.org

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

N,4,5-trimethylfuran-2-amine

InChI

InChI=1S/C7H11NO/c1-5-4-7(8-3)9-6(5)2/h4,8H,1-3H3

InChI Key

DPCFNEISLJWFQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)NC)C

Origin of Product

United States

Reaction Mechanisms and Reactivity Profiles of N,4,5 Trimethylfuran 2 Amine

Mechanistic Studies of C-N Bond Formation and Cleavage Relevant to Aminofurans

The formation and cleavage of the carbon-nitrogen (C-N) bond are fundamental processes in the synthesis and transformation of aminofurans. The synthesis of aminofurans often involves the reductive amination of furanic aldehydes and ketones. For instance, the reductive amination of 2,5-diformylfuran (DFF) with ammonia (B1221849) proceeds through the formation of an active primary imine intermediate, which is subsequently hydrogenated. mdpi.com This process can be complicated by the polymerization of substrates and products, highlighting the need for careful control of reaction conditions to selectively yield the desired aminofuran. mdpi.com

Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and general method for C-N bond formation. pageplace.de These reactions provide a direct route to aromatic amines, including aminofurans, though they often require the use of transition metal catalysts. pageplace.de More recent advancements have explored biocatalytic and photoenzymatic approaches. For example, a photoenzymatic alkene hydroamination has been reported that proceeds through a unique mechanism involving a through-space interaction between a benzylic radical and the nitrogen lone pair, a process facilitated by the enzyme's microenvironment. nih.gov Cofactor-dependent enzymatic systems (CNases) are also pivotal in catalyzing C-N bond formation and cleavage, with mechanisms varying across different enzyme groups like oxidoreductases and lyases. nih.gov

Conversely, C-N bond cleavage in cyclic amines is a significant challenge, particularly for unstrained rings like the furan (B31954) moiety in certain derivatives. researchgate.net Recent research has demonstrated photoredox-catalyzed radical relay processes that can achieve direct C-N bond cleavage in unstrained cyclic amines, enabling ring-expansion strategies. researchgate.net Another approach involves Lewis acid-promoted intramolecular aminocyanation of alkenes, which proceeds via the formal cleavage of an N-CN bond and the addition of a sulfonamide and a nitrile group across the double bond. nih.gov Understanding these diverse mechanisms is crucial for the strategic synthesis and functionalization of complex molecules like N,4,5-Trimethylfuran-2-amine.

Electrophilic Reactivity of the Furan Ring System in Aminofurans

The furan ring is an electron-rich aromatic system, making it significantly more reactive towards electrophilic substitution than benzene. pearson.comchemicalbook.com This heightened reactivity is due to the participation of the oxygen atom's lone pair in the π-electron system, which increases the electron density of the ring. pearson.com Electrophilic attack on the furan ring preferentially occurs at the C2 (or α) position, and subsequently the C5 position, because the carbocation intermediate formed is more stabilized by resonance. chemicalbook.comquora.com Attack at the C2 position allows for the delocalization of the positive charge over three resonance structures, one of which involves the oxygen atom, providing significant stabilization. In contrast, attack at the C3 position results in an intermediate with only two resonance structures. chemicalbook.comquora.com

In this compound, the reactivity of the furan ring is further enhanced by the substituents. The amino group at the C2 position is a powerful activating group. Its lone pair of electrons can be donated to the ring through resonance, substantially increasing the electron density and making the ring even more susceptible to electrophilic attack. quora.com Similarly, the three methyl groups at the N, C4, and C5 positions are electron-donating through an inductive effect, further activating the ring. libretexts.orglibretexts.org

The combined activating effects of the amino and methyl groups make this compound highly reactive towards electrophiles. The directing effects of these substituents would steer incoming electrophiles. The powerful ortho-, para-directing amino group at C2 would strongly favor substitution at the C3 and C5 positions. However, since the C5 position is already substituted with a methyl group, electrophilic attack would be predominantly directed to the C3 position.

Nucleophilic Reactivity of the Amine Moiety (e.g., Basicity and Nucleophilicity)

The amine moiety in this compound possesses a lone pair of electrons on the nitrogen atom, which confers both basic and nucleophilic properties. studysmarter.co.uk

Basicity refers to the ability of the amine to accept a proton (act as a Brønsted-Lowry base). studysmarter.co.uk The basicity of an amine is influenced by the electronic effects of the groups attached to the nitrogen. In this compound, the nitrogen is attached to a methyl group and the furan ring. The methyl group is electron-donating, which increases the electron density on the nitrogen, making the lone pair more available to accept a proton and thus increasing basicity.

Nucleophilicity describes the ability of the amine to donate its lone pair to an electron-deficient atom (an electrophile) other than a proton. masterorganicchemistry.com Amines are generally good nucleophiles. fiveable.me The nucleophilicity of the amine in this compound is influenced by several factors:

Electronic Effects : The electron-donating methyl group enhances the nucleophilicity by increasing electron density on the nitrogen.

Steric Hindrance : The amine is secondary, being attached to a methyl group and the bulky trimethylfuran ring. Steric hindrance can reduce nucleophilicity by impeding the approach of the amine to the electrophilic center. fiveable.me Generally, primary amines are more nucleophilic than secondary amines, which are more nucleophilic than tertiary amines, due to increasing steric bulk. fiveable.me The specific steric demands of the trimethylfuran group would play a significant role in its reactivity with various electrophiles. msu.edu

Therefore, while electronically activated, the nucleophilic reactivity of this compound in reactions like nucleophilic substitution or addition-elimination will be moderated by the steric hindrance around the nitrogen atom. studysmarter.co.ukmasterorganicchemistry.com

Investigating Reaction Pathways of this compound (e.g., NO3 Radical Reactions with Methylated Furans)

The atmospheric degradation of furan compounds is of significant interest, and reactions with the nitrate (B79036) radical (NO₃) are a major removal pathway, especially at night. acs.orgcopernicus.org Studies on methylated furans, which serve as structural analogs for this compound, provide critical insights into its likely reaction pathways. The reaction rate between furans and NO₃ radicals increases with the number of methyl substituents on the furan ring. acs.org

Kinetic studies have determined the rate coefficients for the gas-phase reactions of several methylated furans with NO₃ radicals. These experiments show that methylation significantly enhances reactivity. For example, the rate coefficient for 2,3,5-trimethylfuran (B83777) is substantially higher than that for furan or dimethylfuran. acs.orgbohrium.com This suggests that this compound would also be highly reactive towards NO₃ radicals.

Rate Coefficients for the Reaction of NO₃ Radicals with Furan Compounds at (294 ± 2) K acs.org
Furan CompoundRate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)
Furan(1.51 ± 0.38) × 10⁻¹²
2-Methylfuran(1.91 ± 0.32) × 10⁻¹¹
3-Methylfuran(1.49 ± 0.33) × 10⁻¹¹
2,5-Dimethylfuran(5.82 ± 1.21) × 10⁻¹¹
2,3,5-Trimethylfuran(1.66 ± 0.69) × 10⁻¹⁰

The primary mechanism for the reaction of NO₃ radicals with furan and its alkyl-substituted derivatives is electrophilic addition to the double bonds of the furan ring. copernicus.orgnist.gov The NO₃ radical adds to one of the carbon atoms in the ring, forming a nitrooxy-alkyl radical intermediate. copernicus.org This initial addition is followed by the rapid addition of molecular oxygen (O₂) to form a nitrooxy-alkylperoxy radical. copernicus.org For substituted furans, the addition is expected to occur at the most electron-rich positions. Given the electronic properties of this compound, the NO₃ radical would likely add to the C3 position, which is activated by the adjacent amino group.

Substituent Effects on Chemical Reactivity and Selectivity in Aminofurans (e.g., Role of Methyl Groups)

Substituents profoundly influence the chemical reactivity and selectivity of the aminofuran ring system by modulating its electronic and steric properties. libretexts.org In this compound, the cumulative effect of the amino group and three methyl groups leads to a highly activated and specific reactivity profile.

Electronic Effects:

Amino Group: As a strong π-donor, the amino group at C2 significantly increases the electron density of the furan ring through resonance. This makes the molecule highly susceptible to electrophilic attack and directs incoming electrophiles to the ortho (C3) and para (C5) positions. libretexts.org

Intermediates and Transition States in Furan-Amine Transformations

The reaction mechanisms involving this compound, like other substituted furans, are dictated by the formation of transient intermediates and the energy profiles of the corresponding transition states. While specific experimental or computational studies on the intermediates and transition states of this compound are not extensively documented, a detailed understanding can be extrapolated from the well-established reactivity of furan, aniline, and related substituted heterocyclic systems. The transformations can be broadly categorized into reactions involving the furan ring and those involving the exocyclic amine group.

A significant aspect of furan-amine reactivity involves electrophilic aromatic substitution, where the furan ring acts as a nucleophile. The presence of the electron-donating amine and methyl groups on the furan ring in this compound enhances its nucleophilicity, making it more reactive towards electrophiles than furan itself. The general mechanism for electrophilic aromatic substitution proceeds through a two-step process involving a carbocation intermediate. masterorganicchemistry.com The first step, which is typically the rate-determining step, involves the attack of the electrophile by the π-system of the furan ring, leading to the formation of a resonance-stabilized carbocation known as a Wheland intermediate or an arenium ion. wikipedia.org The disruption of aromaticity in this step results in a significant activation energy barrier.

For this compound, the 4- and 5-positions are occupied by methyl groups. The 2-position has the amine group, leaving the 3-position as the most probable site for electrophilic attack. The intermediate formed upon attack at the 3-position would be stabilized by the electron-donating effects of the adjacent methyl groups and the amine group through resonance. The transition state leading to this intermediate would have a structure resembling the Wheland intermediate, with a partially formed bond between the furan ring and the electrophile and a delocalized positive charge over the ring.

In contrast, nucleophilic aromatic substitution (SNAr) on the furan ring is also a possibility, particularly if a suitable leaving group is present. This reaction pathway involves the formation of a negatively charged intermediate, often referred to as a Meisenheimer complex. libretexts.org In this two-step mechanism, a nucleophile adds to the aromatic ring, forming a carbanionic intermediate where the negative charge is delocalized, often stabilized by electron-withdrawing groups. masterorganicchemistry.com For this compound, the presence of electron-donating groups would generally disfavor the formation of such a negatively charged intermediate, making SNAr reactions less common unless strong activation is present.

Transformations can also be centered on the amine functionality. For instance, acylation of the amine group would proceed through a tetrahedral intermediate. The reaction would be initiated by the nucleophilic attack of the amine's lone pair on the carbonyl carbon of an acylating agent. This results in a transition state leading to a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen. Subsequent collapse of this intermediate and proton transfer would yield the final amide product.

The following table provides a conceptual overview of the key characteristics of intermediates and transition states in plausible transformations of this compound, based on established reaction mechanisms for similar compounds.

Transformation Type Intermediate Characteristics of Intermediate Transition State Characteristics of Transition State
Electrophilic Aromatic Substitution (at C3) Wheland Intermediate (Arenium Ion)Positively charged, sp³-hybridized carbon at the site of attack, charge delocalized over the furan ring and amine nitrogen, non-aromatic.Late Transition StateResembles the Wheland intermediate, partial bond formation between the electrophile and the furan ring, significant positive charge development.
Nucleophilic Aromatic Substitution (hypothetical, with leaving group at C3) Meisenheimer-like ComplexNegatively charged, sp³-hybridized carbon at the site of attack, charge delocalized, particularly if electron-withdrawing groups are present, non-aromatic.Early Transition StateResembles the starting materials, partial bond formation between the nucleophile and the furan ring, minimal charge separation.
N-Acylation Tetrahedral IntermediateTetrahedral geometry at the former carbonyl carbon, negatively charged oxygen, positively charged nitrogen.Transition State leading to Tetrahedral IntermediatePartial bond formation between the amine nitrogen and the carbonyl carbon, developing negative charge on the carbonyl oxygen.
Reductive Amination (of a furan-aldehyde precursor) Imine IntermediateContains a C=N double bond, formed from the condensation of a carbonyl group and an amine.Transition State of Imine FormationInvolves the nucleophilic attack of the amine on the carbonyl carbon, leading to a carbinolamine, followed by dehydration.

It is important to note that the actual energy barriers and the precise structures of these transient species would be influenced by the specific reactants, solvent, and catalyst used in a given transformation.

Advanced Spectroscopic Characterization and Structural Elucidation of N,4,5 Trimethylfuran 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural assignment of N,4,5-trimethylfuran-2-amine. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

In the ¹H NMR spectrum, distinct signals are expected for the different proton environments in the molecule. The lone proton on the furan (B31954) ring (H-3) would likely appear as a singlet in the aromatic region, with its chemical shift influenced by the adjacent amino and methyl groups. The proton of the secondary amine (N-H) would also produce a signal, though its chemical shift and appearance (broad or sharp) can be dependent on the solvent and concentration. The three methyl groups (N-CH₃, C4-CH₃, and C5-CH₃) are chemically non-equivalent and are expected to produce three distinct singlet signals in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon environment. The furan ring itself would display four distinct signals for C2, C3, C4, and C5. The chemical shifts of these carbons are indicative of their position within the heterocyclic ring and the nature of their substituents (amino and methyl groups). Additionally, three separate signals corresponding to the carbons of the three methyl groups would be observed at lower chemical shifts. The expected chemical shift ranges are based on typical values for substituted furans and amines. illinois.edubhu.ac.inoregonstate.eduwisc.edu

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity
H-3 (furan) 5.5 - 6.5 Singlet (s)
N-H (amine) 3.0 - 5.0 (variable) Broad Singlet (br s)
N-CH₃ 2.5 - 3.0 Singlet (s)
C4-CH₃ 1.8 - 2.2 Singlet (s)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (ppm)
C2 (furan) 150 - 160
C5 (furan) 135 - 145
C4 (furan) 115 - 125
C3 (furan) 90 - 100
N-CH₃ 30 - 40
C4-CH₃ 10 - 15

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern upon ionization. The molecular formula of the compound is C₇H₁₁NO, giving it a molecular weight of 125.17 g/mol .

In accordance with the nitrogen rule, a molecule containing a single nitrogen atom will have an odd nominal molecular mass, which would be observed as the molecular ion peak (M⁺) in the mass spectrum. whitman.edu The fragmentation of this compound is expected to be directed by the amine functional group and the furan ring. A characteristic fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org For this molecule, this would involve the cleavage of the bond between the furan ring's C2 carbon and the nitrogen atom, or the loss of a methyl group from the nitrogen. The most prominent fragmentation pathway for aliphatic amines is often the loss of the largest alkyl radical attached to the alpha-carbon, which in this case would be cleavage of the furan ring itself. miamioh.eduyoutube.com Fragmentation of the furan ring can also occur, leading to characteristic ions. ed.ac.uk

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Fragmentation Pathway
125 [C₇H₁₁NO]⁺ Molecular Ion (M⁺)
110 [C₆H₈NO]⁺ Loss of a methyl radical (M - 15)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

The IR spectrum is expected to show characteristic absorption bands. A key feature would be the N-H stretching vibration of the secondary amine, typically appearing as a single, medium-intensity band in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the methyl groups and the furan ring would be observed around 2850-3100 cm⁻¹. The C-N stretching vibration should produce a band in the 1250-1335 cm⁻¹ range. Vibrations associated with the furan ring, including C=C stretching and ring breathing modes, are expected in the fingerprint region (approximately 1400-1600 cm⁻¹). chemicalpapers.comudayton.edursc.org

Table 4: Predicted Vibrational Frequencies for this compound

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Signal
N-H Stretch (secondary amine) 3300 - 3500 (medium) Weak
C-H Stretch (sp³ - methyl) 2850 - 3000 (strong) Strong
C-H Stretch (sp² - furan) 3050 - 3150 (medium) Medium
C=C Stretch (furan ring) 1500 - 1600 (medium) Strong

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Furan-Amines

Given its likely volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of this compound. restek.com The compound is separated from other volatile components in a mixture based on its boiling point and interaction with the GC column's stationary phase. A non-polar or mid-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be suitable for this analysis. mdpi.comnih.gov The separated compound then enters the mass spectrometer, which serves as a detector, providing both quantitative data and mass spectral information for positive identification. For primary and secondary amines, derivatization is sometimes employed to improve chromatographic peak shape and thermal stability, although this may not be necessary for all furan-amines. sigmaaldrich.comdss.go.th

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purification and quantification of this compound, particularly if the compound has limited thermal stability or if preparative-scale separation is required. A reversed-phase HPLC method would be most common, utilizing a C18 or similar non-polar stationary phase column. sielc.comsielc.comdss.go.th The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid or buffer additive to control the ionization state of the amine and improve peak shape. shimadzu.com Detection can be achieved using a UV detector, as the furan ring is a chromophore, or with a mass spectrometer (LC-MS) for greater sensitivity and specificity.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the definitive, unambiguous three-dimensional structure of the molecule. This technique yields precise data on bond lengths, bond angles, and torsional angles within the molecule. mdpi.commdpi.com Furthermore, it reveals how the molecules pack in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding involving the N-H group. nih.gov Such data is invaluable for understanding the compound's solid-state conformation and its potential physical properties. While no crystal structure for this specific compound appears to be published, analysis of related structures like 2,4-diaminofuro[2,3-d]pyrimidines reveals how the furan and amine moieties can be arranged and interact in the solid state. nih.govamanote.com

Theoretical and Computational Investigations of N,4,5 Trimethylfuran 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the molecular properties of compounds like N,4,5-trimethylfuran-2-amine. DFT methods are favored for their balance of computational cost and accuracy in describing electronic systems. A typical approach would involve geometry optimization of the molecule to find its most stable three-dimensional structure. This is often performed using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311G(d,p), which provides a good description of electron distribution and molecular geometry. nih.gov

The electronic structure of this compound can be analyzed through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more likely to be reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For furan (B31954) derivatives, these calculations can provide insights into their potential as reactants in various chemical transformations. researchgate.net

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the electron-donating character of the molecule. A higher HOMO energy suggests a greater tendency to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the electron-accepting character of the molecule. A lower LUMO energy suggests a greater tendency to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A key indicator of chemical reactivity. A smaller gap implies higher reactivity and lower kinetic stability.

This table represents the type of data that would be generated from DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack. nih.govresearchgate.net For this compound, an MEP map would likely show a negative potential around the nitrogen and oxygen atoms due to the presence of lone pairs of electrons, and positive potentials around the hydrogen atoms of the amine group and methyl groups.

Computational methods can be used to predict the thermochemical properties of this compound, such as its enthalpy of formation. mdpi.com Furthermore, the kinetics of reactions involving furan-amines can be investigated by calculating the activation energies of potential reaction pathways. For instance, the thermal decomposition of furan derivatives has been studied using quantum chemical calculations to determine the bond dissociation energies and identify the weakest bonds within the molecule. researchgate.net Such studies on this compound could elucidate its thermal stability and potential reaction mechanisms.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and dynamic behavior of this compound. researchgate.net By simulating the motion of atoms over time, MD can explore the potential energy surface of the molecule and identify its stable conformers. This is particularly useful for understanding how the molecule might interact with other molecules, such as in a solvent or at the active site of an enzyme. For furan-based polymers, MD simulations have been used to predict mechanical properties. psu.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Reactivity and Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govnih.gov For a series of furan derivatives, QSAR models can be developed to predict their properties based on various molecular descriptors. digitaloceanspaces.comaimspress.comtandfonline.com These descriptors can be steric, electronic, or topological in nature and are calculated from the molecular structure. A QSAR model for this compound and related compounds could predict their reactivity in a particular reaction or their potential as inhibitors of a specific enzyme.

Computational Prediction of Spectroscopic Parameters

Computational chemistry can be a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. researchgate.net For this compound, methods like DFT can be used to calculate its expected Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. github.ionmrdb.orgnmrdb.org Similarly, theoretical vibrational spectra (Infrared and Raman) can be computed to help assign the experimentally observed spectral bands. The prediction of UV-Vis spectra through time-dependent DFT (TD-DFT) can provide information about the electronic transitions within the molecule. researchgate.netsemanticscholar.orgnih.gov

Spectroscopic TechniquePredicted ParametersSignificance for this compound
NMR Chemical shifts (¹H, ¹³C), spin-spin coupling constants.Aids in the structural elucidation and confirmation of the synthesized compound.
IR/Raman Vibrational frequencies and intensities.Helps in the identification of functional groups and the overall molecular structure.
UV-Vis Absorption wavelengths and oscillator strengths.Provides information about the electronic transitions and the chromophores within the molecule.

This table illustrates the types of spectroscopic data that can be computationally predicted for this compound.

Theoretical Design and Optimization of Novel Furan-Amine Scaffolds

The in silico design and optimization of novel furan-amine scaffolds, using this compound as a foundational template, represents a critical step in modern medicinal chemistry and materials science. Computational techniques offer a rapid and cost-effective avenue to predict the physicochemical properties, biological activity, and reactivity of new molecular entities before their physical synthesis. These methods allow for the systematic modification of the lead structure and the exploration of a vast chemical space to identify derivatives with enhanced or specialized characteristics.

Theoretical investigations into furan-amine scaffolds often employ a variety of computational methods to elucidate structure-property relationships. Density Functional Theory (DFT) is a cornerstone of these studies, providing a robust framework for calculating the electronic structure of molecules. researchgate.net By solving the Schrödinger equation within the DFT approximation, researchers can obtain crucial information about the molecule's geometry, orbital energies, and electron distribution. This information is paramount for understanding the inherent reactivity and potential interaction of the molecule with biological targets or other chemical species.

A key aspect of the theoretical design process is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive species. For the design of novel furan-amine scaffolds, modulating the HOMO-LUMO gap through the introduction of various substituents on the furan ring or the amine group can be a strategic approach to fine-tune the molecule's electronic properties and, consequently, its biological activity.

Molecular docking is another powerful computational tool used in the design of new furan-amine derivatives, particularly for therapeutic applications. This technique predicts the preferred orientation of a ligand (the furan-amine derivative) when bound to a specific target protein. By simulating the interactions between the ligand and the protein's active site, molecular docking can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the complex. This allows for the rational design of modifications to the this compound scaffold to enhance its binding to a particular biological target.

Structure-Activity Relationship (SAR) studies are integral to the optimization of lead compounds. uni-bonn.de In the context of theoretical design, computational SAR involves building quantitative models that correlate the structural features of a series of furan-amine analogs with their observed or predicted biological activity. These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the selection of the most promising candidates for synthesis and further testing.

The optimization of novel furan-amine scaffolds based on this compound would involve a systematic exploration of various structural modifications. This could include:

Substitution on the furan ring: Introducing different functional groups at the available positions on the furan ring can significantly alter the electronic and steric properties of the molecule. For instance, electron-withdrawing groups could enhance the electrophilicity of the ring, while bulky substituents could influence the molecule's conformation and its ability to fit into a binding pocket.

Modification of the amine group: The amino group can be functionalized to form amides, sulfonamides, or other derivatives. These modifications can alter the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability.

Scaffold hopping: This strategy involves replacing the furan core with other heterocyclic systems to explore new chemical space while retaining key pharmacophoric features.

To illustrate the type of data generated in such theoretical studies, the following table presents hypothetical calculated properties for a series of designed analogs of this compound. These properties are typically obtained from DFT calculations and are used to guide the selection of candidates for synthesis.

Compound IDModificationHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Predicted Binding Affinity (kcal/mol)
FuranAmine-01 This compound (Parent)-5.21-0.155.062.34-6.5
FuranAmine-02 3-Fluoro substitution-5.35-0.285.073.12-6.8
FuranAmine-03 N-Acetyl substitution-5.50-0.105.404.56-7.2
FuranAmine-04 3-Cyano substitution-5.62-0.455.175.89-7.5
FuranAmine-05 N-Sulfonyl (phenyl) substitution-5.78-0.325.465.11-8.1

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be derived from specific computational studies.

The theoretical design and optimization of novel furan-amine scaffolds is a dynamic and iterative process. Computational predictions provide valuable guidance, but experimental validation remains essential to confirm the properties and activities of the newly designed molecules. The synergy between in silico and experimental approaches accelerates the discovery and development of new compounds with desired functionalities.

Exploration of Biological Interactions and Molecular Recognition of N,4,5 Trimethylfuran 2 Amine

Investigation of Binding Modes with Biological Macromolecules (e.g., Enzymes, Receptors)

The furan (B31954) ring, a core component of N,4,5-trimethylfuran-2-amine, is a versatile scaffold found in numerous biologically active compounds. nih.gov Its ether oxygen can act as a hydrogen bond acceptor, enhancing interactions with biological targets. orientjchem.org The binding modes of furan derivatives often involve critical interactions within the active sites of enzymes and receptors.

For instance, molecular docking studies on furan-azetidinone hybrids targeting E. coli enoyl reductase revealed that the phenyl groups attached to the furan ring form pi-pi stacking interactions with key amino acid residues like Phenylalanine (PHE 94) and Tyrosine (TYR 146). ijper.org Similarly, in studies of furan derivatives as urease inhibitors, the dichlorophenyl moiety attached to the furan ring was shown to bind deep within the urease active site, orienting directly toward the catalytic dinickel metal center. researchgate.net In the case of furan-based chalcones targeting the enzyme monoamine oxidase B (MAO-B), the nitro group of a phenyl ring attached to the furan demonstrated a pi-cation interaction with Tyrosine (Tyr398), while the chalcone's carbonyl group formed a hydrogen bond with another Tyrosine residue (Tyr326). tandfonline.com These examples highlight a common binding theme where substituents on the furan ring engage in specific hydrophobic and electrostatic interactions, anchoring the molecule within the target's binding pocket.

Ligand-Target Interaction Profiling through Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between small molecules and their biological targets. For compounds structurally related to this compound, these studies have been instrumental in elucidating binding affinities and conformations.

Docking studies on novel furan-azetidinone hybrids against E. coli enoyl reductase (PDB ID: 1C14) yielded high Glide Scores, with the most promising compounds exhibiting scores of -9.195 and -9.039, indicating strong binding affinity. ijper.org These scores reflect favorable interactions, including the crucial pi-pi stacking with active site residues. ijper.org In another study, furan-based chalcones designed as MAO-B inhibitors showed high docking scores of -10.02 and -10.581 kcal/mol, which correlated well with their potent inhibitory activity. tandfonline.com Furthermore, molecular docking of furan-derived chalcones and their pyrazoline derivatives with glucosamine-6-phosphate synthase, a key enzyme in microorganisms, has been explored to understand their antimicrobial potential. nih.gov

Molecular dynamics simulations provide further detail by modeling the behavior of the ligand-target complex over time. For aurantiosides, furofuran lignan (B3055560) glucosides with neuroprotective activity, molecular dynamics and docking were used to investigate their interaction with Kelch-like ECH-associated protein 1 (Keap1), a key enzyme in the oxidative stress response pathway. acs.org These simulations help to confirm the stability of binding modes predicted by docking and reveal the dynamic nature of the molecular interactions. acs.org

Table 1: Molecular Docking Data for Furan Analogs
Compound ClassTarget EnzymePDB IDTop Docking ScoreKey Interacting ResiduesReference
Furan-azetidinone hybridsE. coli Enoyl Reductase1C14-9.195 (GScore)PHE 94, TYR 146 ijper.org
Furan-based chalconesMonoamine Oxidase B (MAO-B)--10.581 kcal/molTyr398, Tyr326, Leu164 tandfonline.com
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogsTubulin–combretastatin A-4 binding site5LYJ-8.341 kcal/molAsn258, Val315, Cys241 mdpi.com
Furan-based derivativesTumor Necrosis Factor-alpha (TNF-α)--Hydrophilic and hydrophobic pocket interactions researchgate.net

Elucidation of Molecular Mechanisms of Action (e.g., Enzyme Inhibition Mechanisms, Receptor Activation Pathways)

The furan scaffold is integral to the mechanism of action of many therapeutic agents. orientjchem.org For example, the antimicrobial drug nitrofurantoin (B1679001) features a furan ring with a nitro group. orientjchem.org Its mechanism involves the reductive activation of the nitro group within bacterial cells, creating reactive intermediates that damage bacterial DNA and ribosomal proteins. orientjchem.org

For furan-based compounds acting as enzyme inhibitors, the mechanism often involves competitive binding at the active site. Kinetic studies of potent furan-based chalcone (B49325) inhibitors of MAO-B revealed them to be competitive and reversible, with Ki values as low as 6.15 nM. tandfonline.com This indicates that they directly compete with the natural substrate for binding to the enzyme's active site. tandfonline.com

In other cases, furan derivatives can modulate signaling pathways. Natural furan derivatives have been shown to exert anti-inflammatory effects by modifying pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-ɣ) pathways. nih.gov The mechanism is often linked to the antioxidant properties of the furan ring, which can engage in electron transfer to neutralize reactive oxygen species. nih.gov

Structure-Activity Relationship (SAR) Studies Focusing on Furan and Amine Moieties in Molecular Recognition

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For furan-containing compounds, SAR analyses have consistently shown that modifications to both the furan ring and associated functional groups, such as amines, significantly impact biological activity. ijabbr.com

The position of substituents on the furan ring is often critical. Generally, electrophilic substitutions occur at the 2- and 5-positions, and modifications at these sites can drastically alter activity. orientjchem.org For instance, the attachment of a furan ring to a chalcone scaffold was found to significantly enhance antiproliferative activity compared to the non-furan analog. iiarjournals.org The relative position of the furan ring in relation to other aromatic moieties can also be important, as seen in furan-fused chalcones where different isomers exhibited vastly different potencies. iiarjournals.org

The nature of the substituents is equally important. Electron-withdrawing groups, such as a nitro group on the furan ring, often enhance the bioactivity of antibacterial and anticancer compounds. orientjchem.org In a series of benzofuran (B130515) derivatives, SAR analysis revealed that substitutions at the C-2 position, such as ester or heterocyclic rings, were crucial for cytotoxic activity. nih.gov The amine moiety is also a key site for modification. Attaching various side chains like amines can modulate solubility, bioavailability, and receptor affinity. orientjchem.org In a study on 2-aminothiazole (B372263) derivatives, acylation of the amino group was a common strategy to produce a range of compounds with varying biological activities. mdpi.com

Table 2: Key SAR Findings for Furan and Amine Moieties
MoietyModificationEffect on Biological ActivityReference
Furan RingAttachment to a chalcone scaffoldEnhanced antiproliferative activity iiarjournals.org
Furan RingSubstitution at 2- and 5-positionsCrucial for modulating activity orientjchem.org
Furan RingAddition of electron-withdrawing groups (e.g., nitro)Increased bioactivity in antibacterial/anticancer contexts orientjchem.org
Amine GroupAttachment of side chainsModulates solubility, receptor affinity, and bioavailability orientjchem.org
Benzofuran CoreSubstitution at C-2 positionCrucial for cytotoxic activity nih.gov

Design of Molecular Probes for Biological Target Identification

The unique reactivity of the furan ring makes it an excellent component for the design of molecular probes used in chemical biology to identify and study biological targets. nih.gov Furan-based cross-linking is a versatile tool for studying interactions between proteins and nucleic acids. rsc.org This method involves the oxidation of the furan moiety, which can be triggered chemically or by light, to form a reactive intermediate that covalently binds to a target molecule. researchgate.netresearchgate.net This "traps" the interaction, allowing for the identification of binding partners. nih.gov

Recently, a molecular probe was developed to covalently modify furan moieties in natural products via a [4+2] Diels-Alder cycloaddition. beilstein-journals.org This probe, equipped with UV and mass tags, allows for the easy identification of furan-containing molecules within complex mixtures, aiding in the discovery of new bioactive compounds. beilstein-journals.org

Inspired by enzymatic processes, a one-pot multicomponent reaction involving furan, a thiol, and an amine has been developed. nih.gov This "FuTine" reaction can be used for the selective and irreversible labeling of peptides and proteins, demonstrating the utility of furan chemistry in creating probes for modifying complex biomolecules under physiological conditions. nih.govresearchgate.net These approaches showcase the potential for designing molecular probes based on the this compound scaffold to explore its biological targets and mechanisms of action.

Compound Reference Table

Advanced Applications and Future Research Directions for N,4,5 Trimethylfuran 2 Amine Derivatives

Utilization as Versatile Building Blocks in Complex Organic Synthesis

Derivatives of N,4,5-trimethylfuran-2-amine are poised to be valuable building blocks in the synthesis of complex organic molecules. The inherent reactivity of the 2-aminofuran moiety, characterized by its electron-rich nature, makes it a versatile synthon for the construction of a wide array of more elaborate chemical structures. The presence of methyl groups at the 4 and 5 positions, as well as on the amino nitrogen, provides steric and electronic modulation that can be exploited for regioselective reactions.

The furan (B31954) ring itself can participate in various transformations, including Diels-Alder reactions, electrophilic substitutions, and ring-opening/rearrangement cascades, leading to the formation of diverse carbocyclic and heterocyclic systems. The amino group offers a handle for a multitude of chemical modifications, such as acylation, alkylation, and the formation of Schiff bases, further expanding the synthetic utility of these derivatives.

Recent research on related 2-aminofuran systems has highlighted their role in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly valued in modern organic synthesis for its efficiency and atom economy. It is conceivable that this compound derivatives could serve as key components in such reactions, enabling the rapid assembly of novel molecular frameworks with potential applications in medicinal chemistry and materials science.

Application in Advanced Materials Science

The unique electronic structure of furan-amine derivatives, combining an electron-donating amino group with an electron-rich furan ring, makes them attractive candidates for the development of advanced materials with tailored optical and electronic properties.

A significant area of application for this compound derivatives lies in the design and synthesis of novel chromophores and dyes. The core structure of these molecules is inherently a "push-pull" system, where the amino group acts as an electron donor (the "push") and the furan ring, particularly when conjugated with an electron-accepting group, serves as the π-bridge and part of the acceptor system (the "pull"). This intramolecular charge transfer (ICT) is a key characteristic of many organic dyes and is responsible for their vibrant colors and other photophysical properties.

By strategically introducing various electron-withdrawing groups onto the furan ring or by extending the π-conjugation, it is possible to fine-tune the absorption and emission properties of the resulting dyes. For instance, coupling the this compound core with strong acceptors like cyano, nitro, or dicyanovinyl groups could lead to chromophores that absorb strongly in the visible and even near-infrared regions of the electromagnetic spectrum.

The methyl groups on the furan ring and the nitrogen atom can also play a crucial role in the properties of these dyes. They can enhance solubility in organic solvents, prevent unwanted aggregation through steric hindrance, and subtly modify the electronic properties of the chromophore, thereby influencing its color and fluorescence.

Table 1: Potential Push-Pull Systems Based on this compound Derivatives

Electron Donorπ-BridgeElectron AcceptorPotential Application
This compoundFuran ringCyano (-CN)Fluorescent probes
This compoundFuran ringNitro (-NO2)Non-linear optical materials
This compoundFuran-vinyleneDicyanovinylOrganic photovoltaics
This compoundFuran-thiopheneMalononitrileDye-sensitized solar cells

The tailored photophysical properties of this compound-derived push-pull systems make them promising candidates for a range of optoelectronic and photonic applications. The ability to engineer their absorption and emission characteristics is crucial for their integration into devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and non-linear optical (NLO) materials.

In the context of OLEDs, furan-based materials have been investigated for their excellent thermal stability and wide optical transparency. tandfonline.com Derivatives of this compound could be designed to emit light across the visible spectrum, serving as efficient and stable emitters in the emissive layer of an OLED device.

For OPVs, furan-containing polymers and small molecules have been explored as electron-donating materials in the active layer of solar cells. The electron-rich nature of the this compound core, when incorporated into a larger conjugated system, could facilitate efficient charge separation and transport, which are critical for high-performance solar cells.

Furthermore, the significant change in dipole moment upon photoexcitation in push-pull molecules makes them interesting for NLO applications. Materials with large NLO responses are essential for technologies such as optical data storage, optical switching, and frequency conversion.

Potential in Catalytic Roles and Organocatalysis

The field of organocatalysis, where small organic molecules are used to accelerate chemical reactions, has grown exponentially in recent years. The structural features of this compound suggest that its derivatives could be developed into novel organocatalysts. The basic nitrogen atom can act as a Lewis base or a Brønsted base, while the furan ring can engage in various non-covalent interactions.

For instance, chiral derivatives of this compound could be synthesized and employed in asymmetric catalysis, where the selective formation of one enantiomer of a chiral product is desired. The furan-amine scaffold could provide a rigid and well-defined chiral environment around the catalytic site, enabling high levels of stereocontrol.

Moreover, the furan ring itself can be involved in the catalytic cycle. For example, it could act as a temporary placeholder for a substrate through hydrogen bonding or π-π stacking interactions, orienting it for a subsequent chemical transformation. The synergy between the amino group and the furan ring could lead to novel modes of catalytic activation that are not accessible with more conventional organocatalysts.

Theoretical Design and Synthesis of Novel Furan-Amine Scaffolds for Diverse Academic Applications

Computational chemistry and theoretical design play a pivotal role in modern chemical research, enabling the prediction of molecular properties and the rational design of new functional molecules. Theoretical studies on this compound and its derivatives can provide valuable insights into their electronic structure, reactivity, and potential applications.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of these molecules, including their frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding their behavior in optoelectronic devices. researchgate.net Such calculations can guide the synthetic chemist in designing novel furan-amine scaffolds with optimized properties for specific applications. For example, theoretical screening of different electron-accepting groups could identify the most promising candidates for near-infrared absorbing dyes.

Furthermore, computational modeling can be used to explore the reaction mechanisms of processes involving this compound derivatives, aiding in the development of new synthetic methodologies and catalytic cycles. The synergy between theoretical prediction and experimental validation is a powerful approach for accelerating the discovery of new and innovative furan-amine based systems for a wide range of academic and industrial applications.

Challenges and Emerging Trends in Furan-Amine Chemistry Research

While the potential applications of this compound derivatives are vast, there are several challenges that need to be addressed in this area of research. One of the primary challenges is the development of efficient and scalable synthetic routes to these compounds. While general methods for the synthesis of 2-aminofurans exist, the synthesis of polysubstituted derivatives like this compound can be more complex and may require the development of novel synthetic strategies.

Another challenge lies in the stability of the 2-aminofuran core, which can be susceptible to decomposition under certain conditions. researchgate.net Careful molecular design and the introduction of appropriate protecting groups may be necessary to enhance the stability of these compounds for practical applications.

Emerging trends in furan-amine chemistry include the development of sustainable synthetic methods that utilize renewable starting materials and environmentally benign reagents. The use of biomass-derived furans as precursors for the synthesis of furan-amine derivatives is a particularly attractive approach. mdpi.comdntb.gov.ua

Furthermore, the integration of furan-amine scaffolds into supramolecular structures and polymers is an exciting area of research. This could lead to the development of new materials with novel properties, such as self-healing polymers, stimuli-responsive materials, and porous organic frameworks for gas storage and separation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.